molecular formula C9H6F5NO B3040120 2-Acetyl-6-(pentafluoroethyl)pyridine CAS No. 1580464-65-8

2-Acetyl-6-(pentafluoroethyl)pyridine

Cat. No.: B3040120
CAS No.: 1580464-65-8
M. Wt: 239.14 g/mol
InChI Key: KCNUAVPBVPTCLU-UHFFFAOYSA-N
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Description

2-Acetyl-6-(pentafluoroethyl)pyridine is a chemical compound with the molecular formula C9H6F5NO It is characterized by the presence of an acetyl group at the second position and a pentafluoroethyl group at the sixth position on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-6-(pentafluoroethyl)pyridine typically involves the reaction of 2-acetylpyridine with pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-6-(pentafluoroethyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The pentafluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-Acetyl-6-(pentafluoroethyl)pyridine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Acetyl-6-(pentafluoroethyl)pyridine involves its interaction with specific molecular targets and pathways. The acetyl group can participate in various chemical reactions, while the pentafluoroethyl group can influence the compound’s reactivity and stability. These interactions can lead to the modulation of biological pathways and the exertion of specific effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetylpyridine
  • 2-Acetyl-6-(trifluoromethyl)pyridine
  • 2-Acetyl-6-(difluoromethyl)pyridine

Uniqueness

2-Acetyl-6-(pentafluoroethyl)pyridine is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical properties such as increased electronegativity and steric hindrance. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

1-[6-(1,1,2,2,2-pentafluoroethyl)pyridin-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F5NO/c1-5(16)6-3-2-4-7(15-6)8(10,11)9(12,13)14/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNUAVPBVPTCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC(=CC=C1)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101023199
Record name 1-[6-(Pentafluoroethyl)pyridin-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101023199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1580464-65-8
Record name 1-[6-(Pentafluoroethyl)pyridin-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101023199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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